Trofolastat

Description

Properties

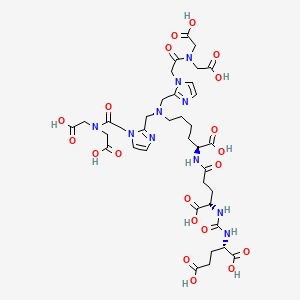

CAS No. |

1660954-70-0 |

|---|---|

Molecular Formula |

C37H50N10O20 |

Molecular Weight |

954.8 g/mol |

IUPAC Name |

(2S)-2-[[(1S)-4-[[(1S)-5-[bis[[1-[2-[bis(carboxymethyl)amino]-2-oxoethyl]imidazol-2-yl]methyl]amino]-1-carboxypentyl]amino]-1-carboxy-4-oxobutyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C37H50N10O20/c48-26(6-4-22(35(63)64)41-37(67)42-23(36(65)66)5-7-29(51)52)40-21(34(61)62)3-1-2-10-43(13-24-38-8-11-44(24)15-27(49)46(17-30(53)54)18-31(55)56)14-25-39-9-12-45(25)16-28(50)47(19-32(57)58)20-33(59)60/h8-9,11-12,21-23H,1-7,10,13-20H2,(H,40,48)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,41,42,67)/t21-,22-,23-/m0/s1 |

InChI Key |

FIHVIDKDARACGD-VABKMULXSA-N |

Isomeric SMILES |

C1=CN(C(=N1)CN(CCCC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CC2=NC=CN2CC(=O)N(CC(=O)O)CC(=O)O)CC(=O)N(CC(=O)O)CC(=O)O |

Canonical SMILES |

C1=CN(C(=N1)CN(CCCCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CC2=NC=CN2CC(=O)N(CC(=O)O)CC(=O)O)CC(=O)N(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Whitepaper: Unraveling the Internalization of Trofolastat in Prostate Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the cellular uptake and intracellular trafficking of the novel therapeutic agent, Trofolastat, in the context of prostate cancer. Through a detailed examination of its internalization pathways, including passive diffusion and carrier-mediated transport, this guide outlines the key molecular interactions and regulatory signaling cascades. The included experimental protocols, quantitative data summaries, and visual diagrams are intended to equip researchers with the necessary information to further investigate and optimize the therapeutic potential of this compound.

Introduction

This compound is an investigational small molecule inhibitor designed to target key oncogenic pathways within prostate cancer cells. A thorough understanding of how this compound enters these cells is paramount for optimizing its therapeutic efficacy and overcoming potential resistance mechanisms. This whitepaper details the current understanding of the this compound internalization process, focusing on the dual mechanisms of passive diffusion and carrier-mediated uptake, and the influence of the PI3K/Akt signaling pathway on this process.

Mechanisms of this compound Internalization

The entry of this compound into prostate cancer cells is understood to be a multi-faceted process, primarily involving two distinct pathways:

-

Passive Diffusion: Driven by the concentration gradient across the plasma membrane, this non-saturable process allows for a baseline level of this compound uptake. The lipophilic nature of the compound facilitates its passage through the lipid bilayer.

-

Carrier-Mediated Transport: A significant portion of this compound uptake is facilitated by a specific transmembrane transporter, tentatively identified as a member of the solute carrier (SLC) family. This process is saturable and energy-dependent, indicating a specific molecular interaction.

These two pathways are visually represented in the following diagram:

Quantitative Analysis of this compound Uptake

To quantify the dynamics of this compound internalization, a series of uptake assays were conducted using the PC-3 prostate cancer cell line. The following tables summarize the key findings.

Table 1: Time-Dependent Uptake of this compound in PC-3 Cells

| Time (minutes) | Intracellular this compound Concentration (ng/mg protein) |

| 5 | 15.2 ± 1.8 |

| 15 | 42.5 ± 3.5 |

| 30 | 78.9 ± 5.1 |

| 60 | 110.3 ± 7.2 |

| 120 | 125.8 ± 8.5 |

Table 2: Effect of Transporter Inhibitor on this compound Uptake

| Condition | Intracellular this compound Concentration (ng/mg protein) at 60 min | % Inhibition |

| Control (this compound only) | 110.3 ± 7.2 | N/A |

| This compound + Inhibitor (10 µM) | 45.1 ± 4.3 | 59.1% |

Experimental Protocols

Cell Culture

PC-3 prostate cancer cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

In Vitro this compound Uptake Assay

The workflow for the uptake assay is detailed below:

The Discovery and Development of Trofolastat: A PSMA-Targeted Radiopharmaceutical

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and preclinical/clinical evaluation of Trofolastat (99mTc-MIP-1404), a technetium-99m labeled, urea-based small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA). This compound is a radiopharmaceutical diagnostic agent designed for single-photon emission computed tomography (SPECT) imaging of PSMA-expressing tissues, primarily in the context of prostate cancer. This document details the scientific rationale for targeting PSMA, the molecular design and synthesis of this compound, and the methodologies for its in vitro and in vivo characterization. Key quantitative data from binding affinity, internalization, and biodistribution studies are summarized. Furthermore, this guide elucidates the role of PSMA in relevant signaling pathways and provides detailed experimental protocols for the key assays used in the evaluation of this compound and similar PSMA-targeted ligands.

Introduction: The Significance of PSMA in Prostate Cancer

Prostate-Specific Membrane Antigen (PSMA), also known as glutamate (B1630785) carboxypeptidase II (GCPII) or folate hydrolase I (FOLH1), is a transmembrane glycoprotein (B1211001) that is highly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and recurrence.[1][2][3] This differential expression makes PSMA an attractive molecular target for the development of diagnostic imaging agents and targeted radioligand therapies. This compound was developed to address the clinical need for a readily available SPECT imaging agent that can accurately detect and localize PSMA-positive prostate cancer lesions.[3][4][5]

Molecular Design and Synthesis of this compound

This compound is a radioconjugate composed of a urea-based PSMA-targeting ligand and the gamma-emitting radionuclide technetium-99m (99mTc).[6] The core structure of the targeting moiety is a glutamate-urea-lysine (EuK) motif, which is essential for high-affinity binding to the enzymatic active site of PSMA.[7] This core is conjugated to a chelator that stably complexes 99mTc.

Synthesis of the PSMA-Targeting Ligand

The synthesis of urea-based PSMA ligands like the one used in this compound typically involves solid-phase peptide synthesis (SPPS) methodologies. A representative, though not explicitly for MIP-1404, synthetic scheme is as follows:

Experimental Protocol: Solid-Phase Synthesis of a Urea-Based PSMA Ligand

-

Resin Preparation: A suitable solid support, such as 2-chlorotrityl chloride resin, is functionalized with the first amino acid, typically the lysine (B10760008) derivative with appropriate protecting groups.

-

Elongation: The peptide chain is elongated by sequential coupling of protected amino acids (e.g., glutamic acid derivatives) using standard coupling reagents like HBTU/HOBt in the presence of a base such as diisopropylethylamine (DIEA).

-

Urea (B33335) Moiety Formation: The urea linkage is typically formed by reacting an isocyanate-functionalized glutamic acid derivative with the N-terminus of the resin-bound peptide. Alternatively, a phosgene (B1210022) equivalent like triphosgene (B27547) can be used to activate the N-terminus for reaction with the next amino acid.

-

Chelator Conjugation: A bifunctional chelator, capable of coordinating 99mTc, is coupled to the N-terminus or a side chain of the peptide.

-

Cleavage and Deprotection: The synthesized ligand is cleaved from the solid support, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final ligand.

-

Characterization: The identity and purity of the ligand are confirmed by mass spectrometry and analytical HPLC.

Radiolabeling with Technetium-99m

This compound is prepared by the reaction of the PSMA-targeting ligand with a source of 99mTc, typically in the form of sodium pertechnetate (B1241340) ([99mTc]NaTcO4) from a molybdenum-99/technetium-99m generator.

Experimental Protocol: Radiolabeling of this compound

-

Kit Formulation: The non-radioactive components, including the PSMA ligand, a reducing agent (e.g., stannous chloride), and stabilizing agents, are typically provided in a sterile, lyophilized kit.

-

Reconstitution: The lyophilized kit is reconstituted with a sterile solution of [99mTc]NaTcO4.

-

Incubation: The mixture is incubated at a specified temperature (often room temperature or slightly elevated) for a defined period to allow for the reduction of 99mTc and its chelation by the ligand.

-

Quality Control: The radiochemical purity of the final [99mTc]this compound preparation is assessed using radio-thin-layer chromatography (radio-TLC) or radio-HPLC to ensure that the percentage of unincorporated [99mTc]pertechnetate and other radiochemical impurities is below acceptable limits (typically >95% radiochemical purity is required).

In Vitro Characterization

PSMA Binding Affinity

The binding affinity of this compound for PSMA is a critical parameter that determines its ability to target PSMA-expressing cells. This is typically evaluated through competitive binding assays.

Experimental Protocol: Competitive PSMA Binding Assay

-

Cell Culture: PSMA-positive prostate cancer cells (e.g., LNCaP or PC-3 PIP) are cultured to near confluence in appropriate cell culture plates.

-

Assay Setup: The cells are incubated with a fixed concentration of a known radiolabeled PSMA ligand (e.g., [125I]MIP-1095) and varying concentrations of the non-radiolabeled test compound (the "cold" this compound ligand).

-

Incubation: The incubation is carried out at a specific temperature (e.g., 4°C or 37°C) for a defined period to reach binding equilibrium.

-

Washing: Unbound radioligand is removed by washing the cells with a cold buffer solution.

-

Cell Lysis and Counting: The cells are lysed, and the amount of bound radioactivity is quantified using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The dissociation constant (Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Cellular Internalization

The extent to which this compound is internalized by PSMA-expressing cells upon binding is an important characteristic, as it can influence tumor retention of the radiopharmaceutical.

Experimental Protocol: In Vitro Internalization Assay

-

Cell Culture: PSMA-positive cells (e.g., LNCaP) are seeded in cell culture plates and allowed to adhere overnight.

-

Incubation with Radioligand: The cells are incubated with a known concentration of [99mTc]this compound at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h). A parallel set of cells is incubated at 4°C to determine membrane-bound activity, as internalization is an energy-dependent process that is inhibited at low temperatures.

-

Washing: At each time point, the cells are washed with cold buffer to remove unbound radioligand.

-

Acid Wash: To differentiate between membrane-bound and internalized radioactivity, the cells are treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip the surface-bound radioligand. The supernatant containing the membrane-bound fraction is collected.

-

Cell Lysis: The remaining cells, containing the internalized radioligand, are lysed.

-

Radioactivity Measurement: The radioactivity in the membrane-bound and internalized fractions is measured separately using a gamma counter.

-

Data Analysis: The percentage of internalized radioactivity is calculated as a function of total cell-associated radioactivity (membrane-bound + internalized).

Preclinical In Vivo Evaluation

Biodistribution Studies

Biodistribution studies in animal models are essential to determine the uptake and clearance of this compound in various organs and tissues, including the tumor.

Experimental Protocol: Animal Biodistribution Study

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with PSMA-positive human prostate cancer cells (e.g., LNCaP or 22Rv1) to establish tumor xenografts.

-

Radiotracer Administration: Once the tumors reach a suitable size, the animals are intravenously injected with a known amount of [99mTc]this compound.

-

Tissue Harvesting: At various time points post-injection (e.g., 1h, 4h, 24h), groups of animals are euthanized, and major organs and tissues (including the tumor, blood, kidneys, liver, spleen, muscle, etc.) are dissected, weighed, and collected.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

-

Data Analysis: The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) are calculated to assess the imaging contrast.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related PSMA ligands.

Table 1: In Vitro Binding Affinity of PSMA Ligands

| Compound | Cell Line | IC50 (nM) | Kd (nM) | Reference |

| This compound (MIP-1404) Ligand | PC-3 PIP | 59 | N/A | [8] |

| PSMA-11 Ligand | LNCaP | N/A | 11.4 ± 7.1 | [9] |

| PSMA-617 Ligand | PSMA-expressing cells | 0.90 ± 0.3 | N/A | [10] |

| Re-IDA-EuKfG | PSMA-expressing cells | 3.0 | N/A | [11] |

Table 2: Clinical Performance of [99mTc]this compound SPECT/CT

| Parameter | Value | Patient Population | Reference |

| Sensitivity (Patient-based) | 94% | Intermediate- and high-risk prostate cancer | [12] |

| Sensitivity (Lesion-based) | 94.2% | Prostate cancer patients | [1] |

| Specificity (Lesion-based) | 83.3% | Prostate cancer patients | [1] |

| Sensitivity (Lymph Node Involvement) | 50% | Intermediate- and high-risk prostate cancer | [12] |

| Specificity (Lymph Node Involvement) | 87% | Intermediate- and high-risk prostate cancer | [12] |

Table 3: Biodistribution of PSMA Ligands in Preclinical Models (%ID/g at specified time)

| Organ/Tissue | [99mTc]this compound (4h p.i.) | [68Ga]PSMA-11 (1h p.i.) |

| Tumor (PSMA+) | 1.68 ± 0.16 | High uptake reported |

| Kidneys | High uptake reported | High uptake reported |

| Liver | Low uptake reported | Low uptake reported |

| Spleen | Moderate uptake reported | Moderate uptake reported |

| Muscle | Low uptake reported | Low uptake reported |

| Blood | Low uptake reported | Rapid clearance reported |

Note: Direct comparative biodistribution data for this compound and other ligands under identical experimental conditions is limited in the provided search results. The table reflects general trends reported in the literature.[9][13]

PSMA Signaling Pathways

PSMA is not merely a passive cell surface marker but is also involved in modulating key signaling pathways that promote prostate cancer progression. Understanding these pathways provides a deeper insight into the biological consequences of PSMA expression and the potential for therapeutic intervention.

PSMA and the PI3K-AKT Pathway

Recent studies have shown that PSMA activity can lead to the activation of the PI3K-AKT signaling pathway, a critical driver of cell survival and proliferation.[14][15] One proposed mechanism involves the enzymatic activity of PSMA, which cleaves glutamate from substrates. The released glutamate can then activate metabotropic glutamate receptors (mGluRs), leading to the activation of PI3K and subsequent phosphorylation of AKT.[15][16]

PSMA-Mediated Switch from MAPK to PI3K-AKT Signaling

Another line of research suggests that PSMA can redirect signaling from the mitogen-activated protein kinase (MAPK) pathway to the PI3K-AKT pathway.[2][3][4] In the absence of high PSMA expression, a complex of β1 integrin, IGF-1R, and the scaffolding protein RACK1 activates the MAPK pathway, leading to proliferation. However, when PSMA is highly expressed, it interacts with RACK1, disrupting the formation of this complex and redirecting the signal through the PI3K-AKT pathway, which promotes cell survival.[2][4]

References

- 1. news-medical.net [news-medical.net]

- 2. urotoday.com [urotoday.com]

- 3. researchgate.net [researchgate.net]

- 4. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. Technetium Tc 99m this compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical Evaluation of a PSMA-Targeting Homodimer with an Optimized Linker for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and evaluation of new PSMA ligands based on the chirality of aromatic amino acids | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 12. Phase 2 Study of 99mTc-Trofolastat SPECT/CT to Identify and Localize Prostate Cancer in Intermediate- and High-Risk Patients Undergoing Radical Prostatectomy and Extended Pelvic LN Dissection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biodistribution and Radiation Dosimetry for a Probe Targeting Prostate-Specific Membrane Antigen for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design of Internalizing PSMA-specific Glu-ureido-based Radiotherapeuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the In Vitro Binding Affinity and Specificity of Trofolastat

This technical guide provides a comprehensive overview of the in vitro binding characteristics of Trofolastat (also known as 99mTc-MIP-1404), a radiopharmaceutical agent targeting the Prostate-Specific Membrane Antigen (PSMA). This document is intended for researchers, scientists, and professionals in the field of drug development and molecular imaging.

Introduction

This compound is a technetium-99m labeled small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein that is highly expressed on the surface of prostate cancer cells.[1] Its primary application is as a diagnostic imaging agent in Single-Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) to visualize PSMA-positive lesions.[1][2][3] Understanding the in vitro binding affinity and specificity of this compound for its target, PSMA, is crucial for its development and clinical application.

Mechanism of Action: Targeting PSMA

This compound operates by binding with high affinity and specificity to the extracellular domain of PSMA.[1] PSMA is a type II transmembrane glycoprotein (B1211001) significantly upregulated in the majority of prostate adenocarcinomas.[1][2] Following intravenous administration, this compound circulates and accumulates at sites of PSMA expression, enabling the detection of cancerous tissues.[2]

In Vitro Binding Affinity

The in vitro binding affinity of this compound and related compounds for PSMA has been determined using saturation binding assays with PSMA-expressing LNCaP human prostate cancer cells.[4] The dissociation constant (Kd) is a measure of the binding affinity, with lower values indicating higher affinity.

| Compound | Kd (nM) | Cell Line |

| 99mTc-MIP-1404 (this compound) | 1.07 ± 0.89 | LNCaP |

| 99mTc-MIP-1427 | 0.64 ± 0.46 | LNCaP |

| 99mTc-MIP-1428 | 1.75 ± 0.32 | LNCaP |

| 99mTc-MIP-1405 | 4.35 ± 0.35 | LNCaP |

| Table 1: In Vitro Binding Affinity of this compound and Related PSMA Inhibitors. Data from Hillier et al.[4] |

In Vitro Specificity

The specificity of this compound for PSMA has been demonstrated through competitive binding assays and the use of PSMA-negative cell lines. In preclinical studies, the binding of 99mTc-MIP-1404 to PSMA-expressing LNCaP cells was effectively abolished by the presence of 2-(phosphonomethyl)pentanedioic acid (PMPA), a structurally unrelated PSMA inhibitor.[4] Furthermore, no significant binding was observed in human prostate cancer PC3 cells, which lack PSMA expression, confirming the specificity of this compound for its target.[4]

Experimental Protocols

The following section details the methodologies for key in vitro experiments to determine the binding affinity and specificity of this compound.

Cell Culture

-

PSMA-positive cell line: LNCaP human prostate adenocarcinoma cells.

-

PSMA-negative control cell line: PC3 human prostate cancer cells.

-

Culture conditions: Cells are maintained in an appropriate growth medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Saturation Binding Assay for Kd Determination

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Cell Plating: LNCaP cells are seeded in multi-well plates and allowed to adhere overnight.

-

Radioligand Preparation: Prepare serial dilutions of 99mTc-MIP-1404 in a suitable binding buffer.

-

Incubation: The cell monolayers are washed and then incubated with increasing concentrations of 99mTc-MIP-1404.

-

Non-specific Binding: To determine non-specific binding, a parallel set of wells is incubated with the radioligand in the presence of a high concentration of a non-labeled competitor (e.g., PMPA).

-

Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.

-

Washing: After incubation, the cells are washed with ice-cold buffer to remove unbound radioligand.

-

Cell Lysis and Counting: The cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are determined by non-linear regression analysis of the specific binding data.

Competitive Binding Assay for IC50 and Ki Determination

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a non-labeled competitor and to calculate its inhibitory constant (Ki).

-

Cell Plating: LNCaP cells are seeded in multi-well plates.

-

Reagent Preparation: Prepare a fixed concentration of 99mTc-MIP-1404 and serial dilutions of the non-labeled competitor.

-

Incubation: Cells are incubated with the fixed concentration of 99mTc-MIP-1404 and varying concentrations of the competitor.

-

Controls: Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known competitor).

-

Equilibrium, Washing, and Counting: Follow the same procedure as in the saturation binding assay.

-

Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Internalization Assay

This assay measures the extent to which the radioligand is internalized by the cells after binding to the surface receptor.

-

Cell Plating: LNCaP cells are seeded in multi-well plates.

-

Incubation: Cells are incubated with 99mTc-MIP-1404 at 37°C for various time points. A parallel set is incubated at 4°C as a control for minimal internalization.

-

Surface-bound vs. Internalized Radioligand: After incubation, the medium is removed. The cells are treated with a mild acid wash (e.g., glycine-HCl buffer) to strip the surface-bound radioligand. The radioactivity in this acid wash represents the surface-bound fraction.

-

Cell Lysis: The remaining cells are lysed to release the internalized radioligand.

-

Counting: The radioactivity in the acid wash and the cell lysate is measured separately.

-

Data Analysis: The percentage of internalized radioligand is calculated as a fraction of the total cell-associated radioactivity (surface-bound + internalized).

Conclusion

This compound exhibits high in vitro binding affinity and specificity for its target, PSMA. The low nanomolar Kd value indicates a strong interaction with the receptor. The specificity of this binding is confirmed through competition assays and the lack of binding to PSMA-negative cells. The detailed experimental protocols provided in this guide offer a framework for the in vitro characterization of this compound and other PSMA-targeting agents. These in vitro studies are fundamental for the preclinical evaluation and continued development of such diagnostic and potentially therapeutic radiopharmaceuticals.

References

An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of 99mTc-Trofolastat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and biodistribution of 99mTc-Trofolastat, a technetium-99m labeled small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA). Developed for the imaging of prostate cancer, understanding its in vivo behavior is critical for optimizing clinical applications and furthering research. This document synthesizes key data from preclinical and clinical studies, details experimental methodologies, and visualizes relevant biological pathways.

Introduction

99mTc-Trofolastat, also known as 99mTc-MIP-1404, is a radiopharmaceutical designed for Single Photon Emission Computed Tomography (SPECT) imaging of PSMA-expressing tissues.[1] PSMA is a transmembrane protein significantly overexpressed in the majority of prostate cancer cells, making it an excellent biomarker for diagnostic imaging.[1] The favorable physical properties of technetium-99m, including its 6-hour half-life and 140 keV gamma emission, coupled with the high affinity and specificity of the trofolastat ligand for PSMA, make this agent a valuable tool in the management of prostate cancer.[2] This guide will delve into the quantitative data governing its journey through the body, the methods used to acquire this data, and the cellular mechanisms influenced by its target.

Pharmacokinetics

The pharmacokinetic profile of 99mTc-Trofolastat is characterized by rapid blood clearance and primary excretion through the renal route.[3]

Blood Clearance

Following intravenous administration, 99mTc-Trofolastat is quickly cleared from the vascular compartment.[4][5] This rapid clearance is advantageous for imaging as it leads to high tumor-to-background ratios shortly after injection.[6] The distribution half-life (T½, α) of the agent is approximately 0.15 hours.[3]

Urinary Excretion

The primary route of excretion for 99mTc-Trofolastat is via the kidneys.[3] However, compared to other PSMA-targeted imaging agents, it exhibits significantly lower urinary activity.[4][5] At 4 hours post-injection, only about 7% of the injected dose is found in the urine.[4] This minimal bladder activity is a key advantage, as it reduces interference with the imaging of potential cancerous lesions in the pelvic region.[4][5][6]

Biodistribution

The biodistribution of 99mTc-Trofolastat has been evaluated in both healthy subjects and patients with prostate cancer. The agent demonstrates specific uptake in PSMA-expressing tissues, as well as physiological uptake in several other organs.

Organ Uptake and Clearance

Persistent uptake of 99mTc-Trofolastat is observed in the salivary, lacrimal, and parotid glands, which are known to express PSMA.[4][5][6] Additionally, uptake is seen in the liver and kidneys.[3][4] While the kidneys show initial high uptake, clearance is relatively rapid compared to the retention in tumor tissue.[7] At 4 hours post-injection, approximately 93% of the injected dose remains within the body, decreasing to 84% at 20 hours.[3]

Tumor Uptake

In patients with prostate cancer, 99mTc-Trofolastat rapidly localizes in primary tumors and metastatic lesions in bone and soft tissues, including lymph nodes smaller than one centimeter.[4][6] High-contrast images can be obtained as early as 1-2 hours post-injection, with tumor-to-background ratios ranging from 3:1 to 9:1 at 4 and 20 hours.[4][6] The uptake in metastatic lesions is detectable as early as 10 minutes after injection and persists for at least 24 hours.[4]

Quantitative Biodistribution Data

The following tables summarize the quantitative biodistribution data for 99mTc-Trofolastat in both animal models and humans.

Table 1: Biodistribution of 99mTc-MIP-1404 in LNCaP Xenograft-Bearing Mice (% Injected Dose per Gram) [7][8]

| Tissue | 1 hour | 4 hours |

| LNCaP Tumor | 9.3 - 12.4 | 7.2 - 11.0 |

| Blood | - | - |

| Liver | - | - |

| Kidneys | - | - |

| Skeletal Muscle | - | - |

Note: Specific values for blood, liver, kidneys, and skeletal muscle at these time points were not provided in the abstracted text but tumor-to-blood and tumor-to-skeletal muscle ratios were high.

Table 2: Human Pharmacokinetics and Biodistribution of 99mTc-MIP-1404 [4][5]

| Parameter | Value | Time Point |

| Whole Body Clearance | 7% of injected dose | 4 hours |

| Cumulative Urinary Activity | 7% | 4 hours |

| Critical Organ | Kidney | - |

| Mean Effective Dose | 6.5 mSv | For a 740 MBq dose |

Experimental Protocols

The following sections detail the methodologies employed in the clinical evaluation of 99mTc-Trofolastat.

Radiopharmaceutical Preparation

99mTc-Trofolastat is prepared by radiolabeling a kit containing the this compound ligand with sodium pertechnetate (B1241340) (99mTc) solution.[3] The radiochemical purity of the final formulation is typically high, often exceeding 94%.[4] The recommended activity for administration to adults is 740 ± 111 MBq.[3]

Patient Population and Study Design

Clinical studies have been conducted in healthy male subjects and men with radiographic evidence of metastatic prostate cancer.[4][5][6] A common study design is a cross-over comparison with other imaging agents.[4][5][6] Phase II multicenter, multireader prospective studies have also been performed in patients with intermediate- and high-risk prostate cancer prior to radical prostatectomy and pelvic lymph node dissection.[9][10]

Imaging Protocol

Whole-body planar and SPECT/CT imaging are performed at multiple time points following intravenous injection of 99mTc-Trofolastat.[4][5] Typical imaging schedules include scans at 10 minutes, 1, 2, 4, and 24 hours post-injection.[4][5] SPECT is often performed between 3 and 4 hours after injection.[4][5][6]

Experimental Workflow for Biodistribution Studies

Caption: Workflow for clinical biodistribution studies of 99mTc-Trofolastat.

PSMA Signaling Pathway

The target of 99mTc-Trofolastat, PSMA, is not merely a passive cell-surface marker but is actively involved in prostate cancer progression by modulating key signaling pathways. Understanding these pathways provides context for the biological implications of PSMA-targeted imaging and therapy. PSMA expression has been shown to redirect cell survival signaling from the MAPK pathway to the PI3K-AKT pathway.[11][12]

Canonical and PSMA-Mediated Signaling

In the absence of high PSMA expression, a stable complex of β1 integrin, RACK1, and IGF-1R activates the FAK-Tyr925/GRB2/ERK pathway, leading to tumor cell proliferation.[11][13] However, when PSMA is highly expressed, it interacts with the scaffolding protein RACK1.[11][12] This interaction disrupts the signaling between the β1 integrin and IGF-1R complex to the MAPK pathway, instead promoting the activation of the pro-survival PI3K-AKT pathway.[11][12][13]

Role of Glutamate (B1630785) in PSMA-Mediated Signaling

PSMA's enzymatic activity, specifically its folate hydrolase function, results in the release of glutamate.[14] This released glutamate can then activate metabotropic glutamate receptors, which in turn stimulates the PI3K-AKT signaling pathway.[14] This provides a mechanistic link between PSMA's enzymatic function and oncogenic signaling.

PSMA Signaling Diagram

Caption: PSMA-mediated shift from MAPK to PI3K-AKT signaling pathway.

Conclusion

99mTc-Trofolastat exhibits a favorable pharmacokinetic and biodistribution profile for the imaging of prostate cancer. Its rapid blood clearance, primary non-urinary excretion of the majority of the dose in the initial hours, and high uptake and retention in tumors contribute to excellent image quality and diagnostic accuracy.[9][15] The minimal bladder activity is a distinct advantage for pelvic imaging. A thorough understanding of its in vivo behavior, as detailed in this guide, is essential for its effective clinical use and for the development of future PSMA-targeted radiopharmaceuticals. The underlying biology of PSMA signaling further underscores the relevance of this target in prostate cancer progression and its utility for molecular imaging.

References

- 1. Facebook [cancer.gov]

- 2. news-medical.net [news-medical.net]

- 3. rotop-pharmaka.de [rotop-pharmaka.de]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. 99mTc-labeled small-molecule inhibitors of prostate-specific membrane antigen: pharmacokinetics and biodistribution studies in healthy subjects and patients with metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. 99mTc-labeled small-molecule inhibitors of prostate-specific membrane antigen for molecular imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase 2 Study of 99mTc-Trofolastat SPECT/CT to Identify and Localize Prostate Cancer in Intermediate- and High-Risk Patients Undergoing Radical Prostatectomy and Extended Pelvic LN Dissection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. urotoday.com [urotoday.com]

- 13. tandfonline.com [tandfonline.com]

- 14. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Role of the Glutamate-Urea-Lysine Motif in Trofolastat: A Technical Guide to a Potent PSMA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trofolastat (also known as 99mTc-MIP-1404 when radiolabeled with technetium-99m) is a small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a well-validated biomarker for prostate cancer.[1] Central to its high affinity and specificity is the glutamate-urea-lysine (Glu-urea-Lys) motif, a pharmacophore that mimics the natural substrate of PSMA. This technical guide provides an in-depth analysis of the critical role of this motif, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions and experimental workflows.

The Glutamate-Urea-Lysine Motif: The Key to PSMA Inhibition

Prostate-Specific Membrane Antigen (PSMA), also known as glutamate (B1630785) carboxypeptidase II (GCPII), is a transmembrane glycoprotein (B1211001) that is significantly overexpressed in prostate cancer cells.[2] Its enzymatic function involves the hydrolysis of N-acetyl-L-aspartyl-L-glutamate (NAAG) and poly-gamma-glutamyl folates.[2] The design of potent PSMA inhibitors, such as this compound, has centered on mimicking the structure of these natural substrates.

The glutamate-urea-lysine scaffold is a highly effective pharmacophore for targeting PSMA.[3][4] The core interactions of this motif within the PSMA active site are as follows:

-

Glutamate Moiety : The terminal glutamate of the inhibitor docks into the S1' glutamate recognition pocket of PSMA.[5] The alpha- and gamma-carboxylates of the glutamate form crucial hydrogen bonds and salt bridges with amino acid residues in the active site, including Arg210, Asn257, and Lys699.[6] This interaction is essential for the initial recognition and binding of the inhibitor.

-

Urea (B33335) Linkage : The urea functional group is a key component that interacts with the dinuclear zinc(II) active site of PSMA.[2][5] It acts as a transition-state mimetic, forming hydrogen bonds with surrounding residues like Tyr552 and His553 and coordinating with the zinc ions, which is critical for the potent inhibition of the enzyme's catalytic activity.[2][7]

-

Lysine (B10760008) Residue : The lysine component of the motif extends into the S1 pocket of the enzyme.[8] Its carboxylate function engages with the side chains of Asn519, Arg534, and Arg536, further stabilizing the inhibitor-enzyme complex.[8]

The linker and effector moieties attached to the glutamate-urea-lysine core can be modified to optimize pharmacokinetic properties, such as lipophilicity and biodistribution, without compromising the core binding interactions.[5][9]

Signaling Pathway of PSMA Inhibition

The following diagram illustrates the binding of a Glu-urea-Lys based inhibitor like this compound to the active site of PSMA.

Caption: Binding of the Glu-Urea-Lys motif to the PSMA active site.

Quantitative Data on PSMA Inhibitors

The inhibitory potency of this compound and related glutamate-urea-lysine analogs is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). Lower values indicate higher potency.

| Compound | Parameter | Value (nM) | Cell Line / Assay Condition | Reference |

| MIP-1072 | Ki | 4.6 ± 1.6 | LNCaP cellular lysates, 3H-NAAG hydrolysis | [2] |

| MIP-1095 | Ki | 0.24 ± 0.14 | LNCaP cellular lysates, 3H-NAAG hydrolysis | [2] |

| [123I]MIP-1072 | Kd | 3.8 ± 1.3 | LNCaP human prostate cancer cells | [2] |

| [123I]MIP-1095 | Kd | 0.81 ± 0.39 | LNCaP human prostate cancer cells | [2] |

| PSMA-617 | IC50 | 0.05 | Recombinant human PSMA, HPLC-based assay | [8] |

| P17 (PSMA-617 derivative) | IC50 | 0.30 | Recombinant human PSMA, HPLC-based assay | [8] |

| P18 (PSMA-617 derivative) | IC50 | 0.45 | Recombinant human PSMA, HPLC-based assay | [8] |

| PSMA-617 | IC50 | ~5 | PSMA-positive LNCaP and C4-2 cell lines | [8] |

| P17 (PSMA-617 derivative) | IC50 | ~15 | PSMA-positive LNCaP and C4-2 cell lines | [8] |

| P18 (PSMA-617 derivative) | IC50 | ~10 | PSMA-positive LNCaP and C4-2 cell lines | [8] |

Note: this compound is structurally related to these compounds, and this data provides a strong indication of the potency of this class of inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PSMA inhibitors. Below are representative protocols for key experiments.

In Vitro Inhibitor Potency Assay (HPLC-based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against recombinant human PSMA.

-

Enzyme and Substrate Preparation :

-

Recombinant human PSMA is purified and its concentration determined.

-

A fluorescently labeled substrate, such as fluorescein-γ-Glu-Glu, is synthesized and purified.

-

-

Assay Reaction :

-

The assay is performed in a suitable buffer (e.g., Tris-HCl with NaCl and CoCl2).

-

A fixed concentration of recombinant PSMA is incubated with varying concentrations of the inhibitor (e.g., this compound) for a defined period at 37°C.

-

The enzymatic reaction is initiated by the addition of the fluorescent substrate.

-

-

Reaction Quenching and Analysis :

-

The reaction is stopped after a specific time by adding a quenching solution (e.g., acetic acid).

-

The reaction mixture is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection to separate the substrate from the cleaved product.

-

-

Data Analysis :

-

The percentage of substrate cleavage is calculated for each inhibitor concentration.

-

The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.[8]

-

Cell-Binding Affinity Assay

This competitive binding assay measures the IC50 of a non-radiolabeled inhibitor by its ability to displace a radiolabeled ligand from PSMA-expressing cells.

-

Cell Culture :

-

PSMA-positive cells (e.g., LNCaP) are cultured in appropriate media and seeded in multi-well plates.

-

-

Competitive Binding :

-

Cells are incubated with a fixed concentration of a radiolabeled PSMA inhibitor (e.g., [177Lu]Lu-PSMA-617) and increasing concentrations of the non-radiolabeled test compound (e.g., this compound).

-

Incubations are carried out at 4°C to prevent internalization.

-

-

Washing and Lysis :

-

After incubation, the cells are washed with cold buffer to remove unbound radioligand.

-

The cells are then lysed to release the bound radioactivity.

-

-

Quantification and Analysis :

-

The radioactivity in the cell lysates is measured using a gamma counter.

-

The percentage of specific binding is plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is calculated using a one-site fit competition model.[8]

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of a PSMA inhibitor like this compound.

Caption: Preclinical workflow for PSMA inhibitor evaluation.

Clinical Significance of this compound

When labeled with technetium-99m, this compound ([99mTc]this compound) is a diagnostic imaging agent for prostate cancer using Single Photon Emission Computed Tomography (SPECT).[10] Clinical studies have demonstrated its high sensitivity for detecting prostate cancer. A phase 2 study showed that [99mTc]this compound SPECT/CT detected prostate cancer in 94% of patients with intermediate- and high-risk disease.[10] The uptake of the tracer also correlated significantly with Gleason scores, suggesting its potential as a non-invasive marker for disease aggressiveness.[10][11]

Conclusion

The glutamate-urea-lysine motif is the cornerstone of this compound's efficacy as a PSMA inhibitor. Its ability to precisely mimic the natural substrate of PSMA and engage in extensive interactions within the enzyme's active site leads to high-affinity binding and potent inhibition. The modular nature of this scaffold allows for the development of both diagnostic and therapeutic agents for prostate cancer. A thorough understanding of the structure-activity relationships, guided by robust quantitative assays and preclinical evaluation, is paramount for the continued development of next-generation PSMA-targeted agents.

References

- 1. Facebook [cancer.gov]

- 2. Preclinical Evaluation of Novel Glutamate-Urea-Lysine Analogs that Target Prostate Specific Membrane Antigen as Molecular Imaging Pharmaceuticals for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Toward the Discovery and Development of PSMA Targeted Inhibitors for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phase 2 Study of 99mTc-Trofolastat SPECT/CT to Identify and Localize Prostate Cancer in Intermediate- and High-Risk Patients Undergoing Radical Prostatectomy and Extended Pelvic LN Dissection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

The Molecular Machinery Behind Trofolastat Uptake in PSMA-Positive Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trofolastat, particularly in its radiolabeled form as Technetium-99m this compound (⁹⁹ᵐTc-Trofolastat, also known as ⁹⁹ᵐTc-MIP-1404), has emerged as a critical diagnostic agent for the imaging of prostate-specific membrane antigen (PSMA)-positive tumors, primarily in prostate cancer. Its high affinity and specificity for PSMA allow for sensitive detection of primary, recurrent, and metastatic disease.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular basis of this compound uptake, detailing the binding kinetics, internalization pathways, and relevant experimental methodologies.

Molecular Basis of this compound Uptake

The uptake of this compound in PSMA-positive tumor cells is a multi-step process initiated by the high-affinity binding of the this compound molecule to the extracellular domain of PSMA.[2] PSMA, a type II transmembrane glycoprotein, is significantly overexpressed on the surface of prostate cancer cells.[5] Following binding, the PSMA-Trofolastat complex is internalized, leading to the accumulation of the radiotracer within the tumor cells.[2]

Binding to PSMA

This compound is a urea-based small molecule inhibitor of PSMA.[2] Its binding to the enzymatic active site of PSMA is characterized by high affinity. Preclinical studies have demonstrated that ⁹⁹ᵐTc-Trofolastat binds to PSMA on LNCaP human prostate cancer cells with a dissociation constant (Kd) in the nanomolar range, indicating a strong and specific interaction.

Internalization Pathway: Clathrin-Mediated Endocytosis

The primary mechanism for the internalization of small-molecule PSMA inhibitors like this compound is clathrin-mediated endocytosis.[6][7][8][9] This process involves the recruitment of clathrin and adaptor proteins to the cell membrane at the site of the PSMA-Trofolastat complex, leading to the formation of a clathrin-coated pit. This pit then invaginates and buds off into the cytoplasm to form a clathrin-coated vesicle containing the receptor-ligand complex. The vesicle is then uncoated and fuses with early endosomes, delivering this compound into the endosomal-lysosomal pathway.

Intracellular Signaling

The binding of ligands to PSMA can trigger intracellular signaling cascades that may contribute to tumor progression. While the specific signaling events following this compound binding are not fully elucidated, general PSMA-mediated signaling involves the PI3K-AKT and MAPK pathways.[10][11] PSMA has been shown to interact with cellular components that can modulate these pathways, influencing cell survival and proliferation.[11] Further research is needed to delineate the precise downstream effects of this compound binding on these signaling networks.

Quantitative Data on this compound Uptake and Binding

The following tables summarize key quantitative data from preclinical and clinical studies of ⁹⁹ᵐTc-Trofolastat.

Table 1: Binding Affinity of ⁹⁹ᵐTc-Trofolastat

| Parameter | Cell Line | Value | Reference |

| Dissociation Constant (Kd) | LNCaP | 1.07 ± 0.89 nM | [12] |

| IC₅₀ | PC-3 PIP | 59 nM ([¹⁸F]analog) | [13] |

Table 2: In Vivo Tumor Uptake and Clearance of ⁹⁹ᵐTc-Trofolastat in Preclinical Models

| Parameter | Xenograft Model | Time Post-Injection | Value (%ID/g) | Reference |

| Tumor Uptake | LNCaP | 1 hour | 9.3% - 12.4% | [14] |

| Tumor Uptake | LNCaP | 4 hours | 7.2% - 11.0% | [14] |

| Tumor-to-Blood Ratio | LNCaP | 4 hours | 29:1 to 550:1 | [14] |

| Tumor-to-Muscle Ratio | LNCaP | 4 hours | 31:1 to 157:1 | [14] |

Table 3: Clinical Performance of ⁹⁹ᵐTc-Trofolastat SPECT/CT

| Parameter | Patient Cohort | Value | Reference |

| Detection Rate (Overall) | Biochemical Recurrence | 77% | [15] |

| Detection Rate (PSA ≥2 ng/mL) | Biochemical Recurrence | 90% | [15] |

| Detection Rate (PSA <2 ng/mL) | Biochemical Recurrence | 54% | [15] |

| Sensitivity for Primary PCa | Intermediate- & High-Risk | 94% | [3][4] |

| Lesional SUVmax (Average) | Biochemical Recurrence | 32.2 ± 29.6 | [15] |

| Tumor-to-Normal Ratio (Average) | Biochemical Recurrence | 146.6 ± 160.5 | [15] |

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Ki) of a non-radiolabeled competitor, such as a this compound analog, for PSMA.

Materials:

-

PSMA-positive cells (e.g., LNCaP) or cell membrane homogenates.

-

Radiolabeled PSMA ligand with known Kd (e.g., ¹²⁵I-labeled PSMA inhibitor).

-

Unlabeled competitor compound (this compound analog).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM MgCl₂).

-

Wash buffer (ice-cold binding buffer).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell/Membrane Preparation: Prepare a suspension of PSMA-positive cells or cell membranes in binding buffer at a predetermined optimal concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Binding buffer.

-

A fixed concentration of the radiolabeled ligand (typically at or below its Kd).

-

Increasing concentrations of the unlabeled competitor compound.

-

For total binding, add only the radioligand and buffer.

-

For non-specific binding, add the radioligand and a high concentration of a known, potent PSMA inhibitor.

-

-

Incubation: Add the cell/membrane suspension to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cells/membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Internalization Assay

This protocol outlines a method to quantify the internalization of a radiolabeled ligand like ⁹⁹ᵐTc-Trofolastat into PSMA-positive cells.

Materials:

-

PSMA-positive cells (e.g., LNCaP).

-

Radiolabeled this compound (⁹⁹ᵐTc-Trofolastat).

-

Cell culture medium.

-

Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5) to strip surface-bound ligand.

-

Lysis buffer (e.g., 1 N NaOH).

-

Gamma counter.

-

24-well plates.

Procedure:

-

Cell Seeding: Seed PSMA-positive cells in 24-well plates and allow them to adhere and grow to a desired confluency.

-

Incubation with Radioligand: Remove the culture medium and add medium containing a known concentration of ⁹⁹ᵐTc-Trofolastat to each well. Incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes) to measure the kinetics of internalization. For control experiments to determine non-specific uptake, incubate a separate set of cells with the radioligand in the presence of a high concentration of a non-radiolabeled PSMA inhibitor.

-

Termination of Uptake: At each time point, stop the internalization process by placing the plates on ice and rapidly washing the cells with ice-cold PBS.

-

Acid Wash: To separate surface-bound from internalized radioligand, add ice-cold acid wash buffer to each well and incubate for a short period (e.g., 5-10 minutes) on ice. Collect the supernatant, which contains the surface-bound radioactivity.

-

Cell Lysis: Wash the cells again with ice-cold PBS. Then, add lysis buffer to each well to solubilize the cells and release the internalized radioactivity.

-

Quantification: Measure the radioactivity in the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) using a gamma counter.

-

Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized). Plot the percentage of internalization over time to visualize the kinetics of uptake.

Visualizations

Logical Flow of this compound Uptake

References

- 1. Whole-cell radioligand binding for receptor internalization protocol v1 [protocols.io]

- 2. | BioWorld [bioworld.com]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Phase 2 Study of 99mTc-Trofolastat SPECT/CT to Identify and Localize Prostate Cancer in Intermediate- and High-Risk Patients Undergoing Radical Prostatectomy and Extended Pelvic LN Dissection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Clathrin-mediated endocytosis | National Institute of General Medical Sciences [nigms.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. revvity.com [revvity.com]

- 15. 99m Tc-MIP-1404-SPECT/CT for the detection of PSMA-positive lesions in 225 patients with biochemical recurrence of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Trofolastat: A Technical Guide to a High-Affinity Glutamate Carboxypeptidase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trofolastat, also known as MIP-1404, is a potent, urea-based small-molecule inhibitor of glutamate (B1630785) carboxypeptidase II (GCPII), an enzyme also known as prostate-specific membrane antigen (PSMA).[1] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative inhibitory properties, relevant experimental protocols, and its role in modulating key signaling pathways. Primarily developed as a diagnostic imaging agent for prostate cancer when labeled with technetium-99m (99mTc), the underlying pharmacology of this compound as a GCPII inhibitor holds significant therapeutic potential in oncology and neurology.[2][3][4] This guide is intended to serve as a resource for researchers and professionals in drug development exploring the applications of this compound and other GCPII inhibitors.

Introduction to Glutamate Carboxypeptidase II (GCPII)

GCPII is a transmembrane zinc metalloenzyme with multifaceted roles in human physiology and pathology.[5] It is highly expressed on the surface of prostate epithelial cells and is significantly upregulated in prostate cancer, making it an exceptional biomarker and therapeutic target.[6][7] In the central nervous system, GCPII is primarily located on glial cells and hydrolyzes the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[8][9] Inhibition of GCPII has emerged as a promising strategy for both the diagnosis and treatment of prostate cancer and for the management of neurological disorders associated with glutamate excitotoxicity.[10][11]

This compound: Mechanism of Action and Chemical Properties

This compound is a urea-based peptidomimetic designed to bind with high affinity to the active site of GCPII. Its structure mimics the natural substrate NAAG, allowing it to competitively inhibit the enzymatic activity of GCPII. By blocking the hydrolysis of NAAG, this compound can modulate glutamate levels in the synaptic cleft in the brain and interfere with folate uptake and cell signaling in prostate cancer cells.[12][13]

Chemical Structure:

-

IUPAC Name: (2S)-2-[[(1S)-4-[[(1S)-5-[bis[[1-[2-[bis(carboxymethyl)amino]-2-oxoethyl]imidazol-2-yl]methyl]amino]-1-carboxypentyl]amino]-1-carboxy-4-oxobutyl]carbamoylamino]pentanedioic acid

-

Molecular Formula: C37H50N10O20

-

Molecular Weight: 954.8 g/mol

Quantitative Data on GCPII Inhibition

Table 1: Quantitative Inhibitory Data for this compound and Related Compounds

| Compound | Parameter | Value (nM) | Notes |

| 99mTc-Trofolastat (MIP-1404) | Kd | 1.07 ± 0.89 | Dissociation constant determined by saturation binding analysis on PSMA-expressing LNCaP cells. |

| ZJ-43 | Ki | 0.8 | A potent urea-based GCPII inhibitor.[14] |

| DCIBzL | Ki | 0.01 | One of the most potent urea-based GCPII inhibitors.[14] |

| 2-PMPA | Ki | 0.2 | A competitive phosphonate-based GCPII inhibitor.[12] |

| 2-MPPA | IC50 | 90 | A thiol-based GCPII inhibitor.[15] |

Signaling Pathways Modulated by this compound

By inhibiting GCPII, this compound can influence downstream signaling pathways in both prostate cancer and the central nervous system.

Prostate Cancer

In prostate cancer, GCPII activity is linked to pro-oncogenic signaling. The glutamate produced by GCPII can activate metabotropic glutamate receptors (mGluRs), leading to the activation of the PI3K/AKT and MAPK/ERK pathways, which promote tumor cell survival, proliferation, and metastasis.[6][12] this compound's inhibition of GCPII can downregulate these pathways.

Neurological Disorders

In the brain, GCPII inhibition by this compound prevents the breakdown of NAAG. This leads to increased levels of NAAG, which acts as an agonist at presynaptic metabotropic glutamate receptors (mGluR3). Activation of mGluR3 inhibits the release of glutamate, thereby reducing excitotoxicity and offering a neuroprotective effect.[8][13]

Experimental Protocols

This section details the methodologies for key experiments to characterize this compound's activity as a GCPII inhibitor.

In Vitro GCPII Inhibition Assay (Fluorescence-Based)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Objective: To quantify the in vitro inhibitory potency of this compound against recombinant human GCPII.

-

Materials:

-

Recombinant human GCPII enzyme

-

Fluorescently labeled dipeptide substrate (e.g., Glu-Glu-fluorescein)

-

This compound

-

Assay buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

-

96-well microplate

-

Microplate reader with fluorescence detection

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay buffer.

-

Add a fixed concentration of recombinant human GCPII (e.g., 0.02 nM) to each well of the microplate.[16]

-

Add the different concentrations of this compound to the wells and pre-incubate for 10-15 minutes at 37°C.[14]

-

Initiate the enzymatic reaction by adding the fluorescently labeled substrate to a final concentration of 100 nM.[16]

-

Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength. The cleavage of the substrate by GCPII results in an increase in fluorescence.

-

Calculate the initial reaction rates for each this compound concentration.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Radioligand Binding Assay for Ki Determination

This competitive binding assay is used to determine the inhibition constant (Ki) of this compound.

-

Objective: To determine the affinity of this compound for the GCPII active site.

-

Materials:

-

Membrane preparation from cells expressing GCPII (e.g., LNCaP cells)

-

Radiolabeled GCPII inhibitor with known Kd (e.g., [3H]-PMPA)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

96-well filter plates

-

Scintillation counter

-

-

Procedure:

-

Prepare a serial dilution of unlabeled this compound.

-

In each well of the filter plate, add the cell membrane preparation, a fixed concentration of the radioligand, and the varying concentrations of this compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Separate the bound and free radioligand by vacuum filtration.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Tumor Xenograft Model

This protocol evaluates the tumor-targeting ability of this compound in a preclinical cancer model.

-

Objective: To assess the biodistribution and tumor uptake of radiolabeled this compound.

-

Animal Model:

-

Immunocompromised mice (e.g., nude or SCID)

-

Subcutaneous implantation of PSMA-positive human prostate cancer cells (e.g., LNCaP).[16]

-

-

Procedure:

-

Once tumors reach a predetermined size, intravenously inject the mice with 99mTc-Trofolastat.

-

At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize the animals.[16]

-

Dissect major organs and the tumor.

-

Weigh each tissue and measure the radioactivity using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor to determine the biodistribution profile.

-

Perform SPECT/CT imaging at selected time points to visualize tumor uptake and clearance from non-target tissues.

-

Conclusion

This compound is a high-affinity inhibitor of glutamate carboxypeptidase II with significant potential as a diagnostic and therapeutic agent. Its ability to specifically target GCPII allows for the precise imaging of prostate cancer and offers a mechanism for therapeutic intervention in both oncology and neurology. The experimental protocols and signaling pathway information provided in this guide offer a framework for further research and development of this compound and other novel GCPII inhibitors. The continued exploration of this class of compounds is crucial for advancing the treatment of prostate cancer and various neurological disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The therapeutic and diagnostic potential of the prostate specific membrane antigen/glutamate carboxypeptidase II (PSMA/GCPII) in cancer and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GCPII Imaging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutamate carboxypeptidase II inhibition protects motor neurons from death in familial amyotrophic lateral sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. Glutamate carboxypeptidase II in diagnosis and treatment of neurologic disorders and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How a Medicinal Chemistry Project Changed the Way Prostate Cancer is Diagnosed and Treated - PMC [pmc.ncbi.nlm.nih.gov]

- 13. psychiatryonline.org [psychiatryonline.org]

- 14. benchchem.com [benchchem.com]

- 15. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Radiolabeling of Trofolastat with Technetium-99m

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the radiolabeling of Trofolastat, a prostate-specific membrane antigen (PSMA)-targeting small molecule, with technetium-99m (⁹⁹ᵐTc). The resulting radiopharmaceutical, [⁹⁹ᵐTc]Tc-Trofolastat, is a valuable tool for single-photon emission computed tomography (SPECT) imaging in prostate cancer research and clinical applications.[1][2][3][4]

This compound is a urea-based ligand that binds with high affinity to PSMA, a protein overexpressed on the surface of prostate cancer cells.[1][5] When labeled with the gamma-emitting radionuclide ⁹⁹ᵐTc, it allows for the non-invasive visualization of PSMA-positive tissues.[1][3]

Principle of Radiolabeling

The radiolabeling of this compound with ⁹⁹ᵐTc is typically achieved through a chelator-based approach. The this compound molecule is conjugated to a bifunctional chelator that can stably coordinate the technetium-99m metal ion. The process involves the reduction of pertechnetate (B1241340) ([⁹⁹ᵐTc]TcO₄⁻), obtained from a ⁹⁹Mo/⁹⁹ᵐTc generator, to a lower oxidation state using a reducing agent, typically stannous chloride (SnCl₂). The reduced ⁹⁹ᵐTc is then chelated by the ligand attached to this compound, forming the stable [⁹⁹ᵐTc]Tc-Trofolastat complex.

Materials and Equipment

-

This compound precursor (conjugated with a suitable chelator)

-

Sodium pertechnetate ([⁹⁹ᵐTc]NaTcO₄) solution from a commercial ⁹⁹Mo/⁹⁹ᵐTc generator

-

Stannous chloride (SnCl₂) solution

-

Sterile, pyrogen-free water for injection

-

0.9% Sodium chloride solution

-

Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Sterile reaction vials

-

Heating block or water bath

-

Dose calibrator

-

Radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC) system for quality control

-

0.22 µm sterile filter

Experimental Protocols

Preparation of Reagents

-

This compound Solution: Prepare a stock solution of the this compound precursor at a concentration of 1 mg/mL in sterile water or a suitable buffer. The optimal concentration may need to be determined empirically.

-

Stannous Chloride Solution: Prepare a fresh solution of stannous chloride (e.g., 1 mg/mL) in 0.01 M HCl to prevent hydrolysis.

Radiolabeling Procedure

The following is a general "wet chemistry" protocol that can be optimized for specific laboratory conditions.[6]

-

In a sterile reaction vial, add a specific amount of the this compound precursor solution (e.g., 50 µg).[6]

-

Add an optimized amount of stannous chloride solution (e.g., 40 µg).[6]

-

Add the desired amount of [⁹⁹ᵐTc]NaTcO₄ solution (e.g., up to 740 MBq) to the vial.[6]

-

Adjust the pH of the reaction mixture to the optimal range (e.g., pH 5-7) using 0.1 M HCl or 0.1 M NaOH if necessary.[6]

-

Gently mix the contents of the vial.

-

Incubate the reaction mixture at an elevated temperature (e.g., 100°C) for a specified duration (e.g., 20 minutes).[7]

-

Allow the vial to cool to room temperature.

-

Perform quality control checks to determine the radiochemical purity.

-

If necessary, the final product can be purified by passing it through a 0.22 µm filter.[6]

Quality Control

Quality control is essential to ensure the purity and stability of the radiolabeled product before any in vitro or in vivo use.

-

Radiochemical Purity (RCP): The percentage of ⁹⁹ᵐTc that has been successfully incorporated into the this compound complex is determined using radio-TLC or radio-HPLC.[6][7][8] Common impurities include free pertechnetate ([⁹⁹ᵐTc]TcO₄⁻) and reduced/hydrolyzed technetium ([⁹⁹ᵐTc]TcO₂).[9][10]

-

Radio-TLC: A common method involves using two different solvent systems to separate the labeled compound from impurities. For example, one strip can be developed in saline to determine the amount of [⁹⁹ᵐTc]TcO₂, while another strip developed in a different solvent (e.g., methanol/acetone) can separate the labeled compound from free [⁹⁹ᵐTc]TcO₄⁻.

-

Radio-HPLC: A reversed-phase HPLC system with a radioactivity detector provides a more precise quantification of the different radiochemical species.

-

-

Stability: The stability of the [⁹⁹ᵐTc]Tc-Trofolastat complex should be assessed over time in saline and in human serum to ensure it remains intact under physiological conditions.[6][11]

Data Presentation

The following tables summarize typical quantitative data obtained during the radiolabeling and quality control of ⁹⁹ᵐTc-labeled PSMA inhibitors, which can be expected for [⁹⁹ᵐTc]Tc-Trofolastat.

Table 1: Optimization of Radiolabeling Parameters

| Parameter | Range Tested | Optimal Value | Resulting Radiochemical Yield (%) | Reference |

| Ligand Amount (µg) | 10 - 70 | 50 | 60 ± 5 | [6] |

| SnCl₂ Amount (µg) | 20 - 80 | 40 | >95 | [6] |

| pH | 3, 5, 7 | 7 | >95 | [6] |

Table 2: Quality Control and Stability Data

| Parameter | Method | Result | Reference |

| Radiochemical Purity (RCP) | Radio-HPLC/TLC | > 95% | [8][11] |

| Stability in Saline (6h) | Radio-TLC | > 95% | [11] |

| Stability in Human Serum (6h) | Radio-TLC | > 95% | [11] |

Visualizations

Signaling Pathway and Mechanism of Action

This compound targets Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein. Upon binding, the [⁹⁹ᵐTc]Tc-Trofolastat complex is internalized by the cancer cell, allowing for intracellular accumulation of the radiotracer and subsequent imaging.

Caption: Mechanism of [⁹⁹ᵐTc]Tc-Trofolastat uptake for SPECT imaging.

Experimental Workflow

The following diagram illustrates the key steps in the radiolabeling and quality control process.

Caption: Workflow for the radiolabeling of this compound with ⁹⁹ᵐTc.

References

- 1. Facebook [cancer.gov]

- 2. gov.uk [gov.uk]

- 3. Phase 2 Study of 99mTc-Trofolastat SPECT/CT to Identify and Localize Prostate Cancer in Intermediate- and High-Risk Patients Undergoing Radical Prostatectomy and Extended Pelvic LN Dissection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MHRA approves this compound for prostate cancer diagnostic imaging - Medical Device Network [medicaldevice-network.com]

- 5. | BioWorld [bioworld.com]

- 6. Preparation and clinical translation of 99mTc-PSMA-11 for SPECT imaging of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Radiochemical and biological assessments of a PSMA-I&S cold kit for fast and inexpensive 99mTc-labeling for SPECT imaging and radioguided surgery in prostate cancer [frontiersin.org]

- 8. Synthesis and preclinical evaluation of novel 99mTc-labeled PSMA ligands for radioguided surgery of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tc-99m labeled PSMA-617 as a potential SPECT radiotracer for prostate cancer diagnostics: Complexation optimization and its in vitro/vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: SPECT/CT Imaging of 99mTc-Trofolastat in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for SPECT/CT (Single Photon Emission Computed Tomography/Computed Tomography) imaging of prostate cancer xenografts in animal models using the radiopharmaceutical 99mTc-Trofolastat. 99mTc-Trofolastat, also known as 99mTc-MIP-1404, is a small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a protein that is highly expressed on the surface of prostate cancer cells. This makes 99mTc-Trofolastat a valuable tool for the non-invasive detection and characterization of prostate cancer in preclinical research.

The following protocols are intended to serve as a comprehensive guide for researchers and scientists involved in the development and evaluation of novel cancer therapeutics. The successful implementation of these protocols will enable the acquisition of high-quality, quantitative imaging data for assessing tumor targeting, biodistribution, and response to therapy.

Key Experimental Protocols

Animal Models and Tumor Inoculation

Animal Strain: Male athymic nude mice (e.g., BALB/c nude or NSG) are commonly used for xenograft studies. Age/Weight: 6-8 weeks old, with a body weight of 20-25 g. Tumor Cell Line: LNCaP or other PSMA-expressing prostate cancer cell lines. Inoculation Procedure:

-

Culture LNCaP cells in appropriate media until they reach 80-90% confluency.

-

Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

-

Monitor tumor growth regularly using calipers. Imaging studies are typically initiated when tumors reach a volume of 100-150 mm³.

Radiotracer Preparation and Administration

Radiolabeling: 99mTc-Trofolastat is typically prepared from a kit containing the trofolastat precursor. The labeling is achieved by adding sodium pertechnetate (B1241340) (99mTcO4-) to the kit vial and incubating at room temperature according to the manufacturer's instructions. Quality Control: Radiochemical purity should be assessed using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is recommended. Injected Dose: The recommended injected dose for a 20-25 g mouse is 37-74 MBq (1-2 mCi) of 99mTc-Trofolastat. Administration Route: Intravenous (IV) injection via the tail vein is the preferred route of administration.

SPECT/CT Imaging Protocol

Animal Preparation:

-

Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).

-

Place the animal on the imaging bed in a prone position.

-

Maintain the animal's body temperature using a heating pad. Imaging Time Point: Imaging is typically performed 2-4 hours post-injection of 99mTc-Trofolastat. SPECT Acquisition Parameters (Example):

-

Collimator: High-resolution parallel-hole or pinhole collimator suitable for mouse imaging.

-

Energy Window: 140 keV ± 10%.

-

Number of Projections: 60-120 projections over 360°.

-

Acquisition Time per Projection: 30-60 seconds.

-

Matrix Size: 128x128 or 256x256. CT Acquisition Parameters (Example):

-

Tube Voltage: 40-80 kVp.

-

Tube Current: 100-500 µA.

-

Number of Projections: 360-720 projections.

-

Voxel Size: Isotropic, 100-200 µm.

Image Reconstruction and Analysis